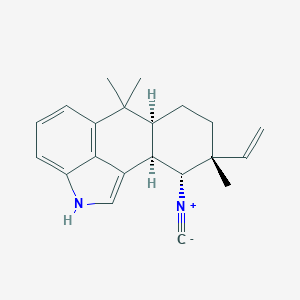
Hapalindole J
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hapalindole J is a natural product that belongs to the hapalindole family of alkaloids. It is produced by cyanobacteria, which are photosynthetic microorganisms found in aquatic environments. Hapalindole J has been of great interest to researchers due to its potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of hapalindole J is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in cancer cell growth and proliferation. Hapalindole J has been shown to inhibit the activity of cyclin-dependent kinases, which are enzymes that regulate the cell cycle. It also inhibits the activity of topoisomerase, an enzyme that is involved in DNA replication. By inhibiting these enzymes, hapalindole J induces apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Hapalindole J has been shown to have several biochemical and physiological effects. It inhibits the activity of enzymes that are involved in cancer cell growth and proliferation. It also induces apoptosis in cancer cells. In addition, hapalindole J has been shown to have antibacterial and antifungal activity. However, the effects of hapalindole J on normal cells are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
Hapalindole J has several advantages for lab experiments. It is a natural product that is produced by cyanobacteria, which makes it a valuable tool for studying natural product biosynthesis. It also has potential as an anticancer agent, which makes it a valuable tool for studying cancer biology. However, hapalindole J is a complex molecule with a unique structure, which makes its synthesis in the laboratory a challenging task. It is also produced in small quantities, which limits its availability for lab experiments.
Orientations Futures
There are several future directions for research on hapalindole J. One direction is to develop more efficient methods for synthesizing hapalindole J in the laboratory. This would allow researchers to study its anticancer properties in greater detail. Another direction is to study the effects of hapalindole J on normal cells. This would provide valuable information on its potential as a therapeutic agent. Finally, researchers could explore the potential of hapalindole J as an antibacterial and antifungal agent. This could lead to the development of new antibiotics and antifungal drugs.
Méthodes De Synthèse
Hapalindole J is a complex molecule with a unique structure. It is synthesized by cyanobacteria through a series of enzymatic reactions. However, the synthesis of hapalindole J in the laboratory is a challenging task due to its complex structure. Researchers have developed various synthetic methods to produce hapalindole J, including total synthesis and semi-synthesis. The total synthesis involves the construction of the molecule from simple building blocks, while the semi-synthesis involves the modification of a natural precursor to produce hapalindole J. These methods have been successful in producing hapalindole J in small quantities.
Applications De Recherche Scientifique
Hapalindole J has been the subject of extensive research due to its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Hapalindole J works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of enzymes that are involved in cancer cell growth and proliferation. In addition to its anticancer properties, hapalindole J has also been shown to have antibacterial and antifungal activity.
Propriétés
Numéro CAS |
106928-26-1 |
|---|---|
Nom du produit |
Hapalindole J |
Formule moléculaire |
C21H24N2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
(2R,3R,4R,7S)-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H24N2/c1-6-21(4)11-10-15-18(19(21)22-5)13-12-23-16-9-7-8-14(17(13)16)20(15,2)3/h6-9,12,15,18-19,23H,1,10-11H2,2-4H3/t15-,18-,19+,21-/m0/s1 |
Clé InChI |
SLUFHMQYBPOTFZ-RMYQPGKMSA-N |
SMILES isomérique |
C[C@@]1(CC[C@H]2[C@@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)C=C |
SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
SMILES canonique |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
Synonymes |
hapalindole J |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



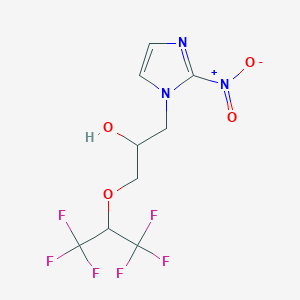
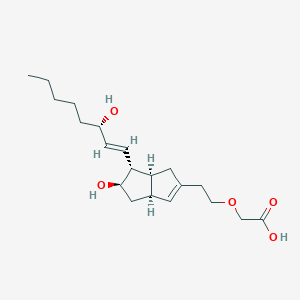
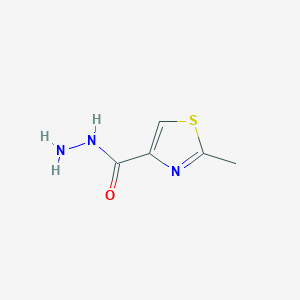



![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)


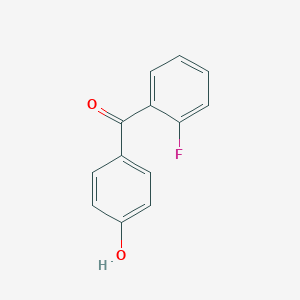
![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)
![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)
